[4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
This compound belongs to the 1,4-benzothiazine-1,1-dioxide class, characterized by a sulfur-containing heterocyclic core functionalized with a phenylmethanone group and a substituted phenyl ring at position 2. The 3-chloro-4-methylphenyl substituent introduces steric bulk and electronic modulation, combining an electron-withdrawing chlorine atom (meta position) and an electron-donating methyl group (para position). Such substitutions are critical for tuning physicochemical properties and biological interactions .
Properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-15-11-12-17(13-18(15)23)24-14-21(22(25)16-7-3-2-4-8-16)28(26,27)20-10-6-5-9-19(20)24/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKJBBCDKFYKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine class of compounds, which have garnered interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a benzothiazine core with a chloro and methyl substituent on the phenyl ring. The presence of the dioxido group enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that they effectively inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or protein synthesis pathways.
Neuroprotective Effects
Benzothiazine compounds are being explored for their neuroprotective effects, particularly in neurodegenerative diseases. They may function as positive allosteric modulators of neurotransmitter receptors, enhancing synaptic transmission without the excitotoxic effects associated with direct agonists. This is particularly relevant for conditions like Alzheimer's disease.
The biological activity of 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : They may modulate receptors related to neurotransmission, impacting conditions such as anxiety and depression.
- Cell Cycle Interference : By disrupting normal cell cycle regulation, these compounds can induce apoptosis in rapidly dividing cancer cells.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Electronic Effects
The following table highlights key structural differences among analogues:
| Compound Name | Substituent at Position 4 of Benzothiazine | Additional Modifications | Molecular Weight (g/mol)* |
|---|---|---|---|
| 4-(3-Chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3-Chloro-4-methylphenyl | None | ~433.9 |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Butylphenyl | Linear alkyl chain (butyl) | ~447.5 |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Chlorophenyl | Para-chloro substituent | ~404.8 |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Methylphenyl + 7-fluoro | Ethylphenyl at methanone, fluorine atom | ~463.9 |
| 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone | 3,4,5-Trimethoxyphenyl | Methoxy groups (electron-donating) | ~485.5 |
*Molecular weights estimated based on substituent contributions.
Key Observations:
- Electron-withdrawing vs.
- Steric effects : The butyl chain in increases lipophilicity but may reduce solubility, whereas the compact 3-chloro-4-methylphenyl group in the target compound offers moderate steric hindrance, favoring membrane permeability.
- Fluorine incorporation : The 7-fluoro modification in likely improves metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius.
Hypothesized Bioactivity
- Antimicrobial activity : Benzothiazine derivatives often exhibit antimicrobial properties, with electron-withdrawing groups (e.g., chloro) enhancing target inhibition .
- Metabolic modulation : The trimethoxyphenyl variant may interact with tubulin or kinase targets, analogous to colchicine derivatives.
- Enhanced pharmacokinetics : Fluorinated derivatives (e.g., ) typically show improved half-lives due to resistance to oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
